(Z)-2-(5-(2-(4-bromophenyl)acetamido)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-methylacetamide
Description
This compound is a thiazolidinone derivative characterized by a (Z)-configured exocyclic double bond, a 4-oxo-thiazolidin-2-ylidene core, and substituents including a 4-bromophenylacetamido group, a phenyl ring at position 3, and a 2-cyano-N-methylacetamide side chain.
Properties
IUPAC Name |
(2Z)-2-[5-[[2-(4-bromophenyl)acetyl]amino]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3S/c1-24-18(28)16(12-23)21-26(15-5-3-2-4-6-15)20(29)19(30-21)25-17(27)11-13-7-9-14(22)10-8-13/h2-10,19H,11H2,1H3,(H,24,28)(H,25,27)/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYCKSLWTCSFCG-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)NC(=O)CC2=CC=C(C=C2)Br)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)NC(=O)CC2=CC=C(C=C2)Br)C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(2-(4-bromophenyl)acetamido)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a thiazolidine ring, a cyano group, and an acetamido moiety. These functional groups contribute to its biological properties.
Anticancer Activity
Research indicates that thiazolidine derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways related to cell survival and death, particularly those involving reactive oxygen species (ROS) and transcription factors .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. In vitro tests indicated that the compound effectively inhibited the growth of these pathogens, suggesting its potential as a therapeutic agent for infectious diseases .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated through various assays measuring cytokine production and inflammatory markers. The results suggest that it can significantly reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is vital for treating chronic inflammatory conditions .
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of thiazolidine derivatives. The compound has been shown to protect neuronal cells from oxidative stress-induced damage. It enhances antioxidant defense mechanisms and modulates neuroinflammatory responses, making it a candidate for treating neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The thiazolidine ring interacts with various enzymes, potentially inhibiting their activity and leading to altered metabolic pathways.
- Cell Signaling Modulation : It affects cell signaling pathways associated with apoptosis and inflammation.
- Antioxidant Activity : The compound enhances cellular antioxidant capacity, reducing oxidative stress .
Case Studies
- Anticancer Study : In a study involving human cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutic agents .
- Antimicrobial Evaluation : A series of tests against clinical isolates revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens .
- Neuroprotection : In animal models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced markers of neuronal damage .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Activity Data of Analogous Compounds
Key Observations:
Core Heterocycle Differences: Unlike indolinone-based analogs (e.g., compound 59 in ), the target compound’s thiazolidinone core may confer distinct conformational rigidity and hydrogen-bonding capabilities .
The cyano group in the target compound mirrors the cyanamido group in compound 59 (), which correlates with higher activity (6.878 vs. 5.208–5.411 in other analogs) .
Isomerism : The (Z)-configuration of the target compound’s exocyclic double bond may enforce a planar geometry, contrasting with the (E)-isomers in , which could adopt different spatial orientations .
Physicochemical and Pharmacokinetic Comparison
Table 2: Predicted Collision Cross-Section (CCS) and Adduct Profiles
Notes:
- The fluorinated analog in exhibits a CCS of 221.7 Ų for [M+H]+, suggesting moderate molecular size and polarity. The target compound’s bromine atom and cyano group may increase its CCS due to greater polarizability .
- No direct solubility or permeability data are available, but the cyano group in the target compound could enhance solubility compared to the sulfanylidene group in .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of (Z)-2-(5-(2-(4-bromophenyl)acetamido)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-methylacetamide?
- Methodological Answer : The synthesis typically involves condensation reactions under mild basic conditions. For example, a thiazolidinone core can be formed by reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and the final product is precipitated by adding water . Modifications to substituents (e.g., bromophenyl or cyano groups) require precise stoichiometric control and inert atmosphere conditions to prevent side reactions .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Purity is assessed using TLC and high-performance liquid chromatography (HPLC). Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the thiazolidinone ring and cyano groups at ~2200 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) resolves stereochemistry and substituent positions, such as the Z-configuration of the thiazolidinone imine bond .
- Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : For hypoglycemic or enzyme-targeted studies, assays like α-glucosidase inhibition or glucose uptake in cultured adipocytes can be adapted from protocols used for structurally similar thiazolidinediones. In vitro cytotoxicity assays (e.g., MTT or SRB) are recommended to establish safety profiles before advancing to animal models .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR)?
- Methodological Answer : Unexpected peaks may arise from tautomerism, impurities, or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and distinguish tautomeric forms .
- X-ray crystallography for definitive structural confirmation, as demonstrated in thiazolidinone derivatives with similar stereochemical challenges .
- DSC/TGA to rule out polymorphic variations affecting spectral interpretations .
Q. What strategies are recommended for optimizing reaction yields in the synthesis of similar thiazolidinone derivatives?
- Methodological Answer : Yield optimization requires systematic parameter variation:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts can accelerate cyclization steps .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during imine bond formation .
- Stoichiometric ratios : Excess chloroacetylated intermediates (1.5 mol) improve coupling efficiency .
Q. How can computational methods aid in predicting the biological activity of this compound?
- Methodological Answer :
- Molecular docking (AutoDock, Schrödinger) models interactions with target receptors (e.g., PPAR-γ for hypoglycemic activity) using crystallographic data from related structures .
- QSAR studies correlate electronic descriptors (e.g., Hammett constants of substituents) with bioactivity, guiding rational design .
- DFT calculations predict tautomeric stability and charge distribution, explaining reactivity trends .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental LogP values?
- Methodological Answer : Experimental LogP (via shake-flask or HPLC) may deviate from computational predictions (e.g., ChemAxon) due to ionization or solvent effects. Validate using:
- Ion-specific chromatography to account for pH-dependent partitioning.
- Consensus models combining multiple software (e.g., ACD/Labs, MarvinSuite) .
Experimental Design Considerations
Q. What controls are critical in biological assays to ensure activity is specific to the target compound?
- Methodological Answer : Include:
- Negative controls : Parent thiazolidinone scaffolds without substituents.
- Solvent controls (DMSO or DMF at working concentrations).
- Positive controls : Known inhibitors (e.g., rosiglitazone for hypoglycemic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
